2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol

Regioselective synthesis Heterocyclic chemistry 2,3-Dihydro-1,4-benzoxathiine

2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol (C9H10O2S, MW 182.24 g/mol) is a heterocyclic building block featuring a benzene ring fused to a six-membered oxathiine ring containing both oxygen and sulfur heteroatoms, with a primary alcohol (-CH2OH) substituent at the 2-position. The compound is catalogued by major screening library providers (e.g., Enamine, product EN300-59707, typical purity 95%) as a versatile small-molecule scaffold for medicinal chemistry derivatization.

Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
CAS No. 35143-11-4
Cat. No. B3340265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol
CAS35143-11-4
Molecular FormulaC9H10O2S
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2S1)CO
InChIInChI=1S/C9H10O2S/c10-5-7-6-12-9-4-2-1-3-8(9)11-7/h1-4,7,10H,5-6H2
InChIKeyCHVOMUACRIMGII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol (CAS 35143-11-4): Core Scaffold Identity and Procurement Baseline


2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol (C9H10O2S, MW 182.24 g/mol) is a heterocyclic building block featuring a benzene ring fused to a six-membered oxathiine ring containing both oxygen and sulfur heteroatoms, with a primary alcohol (-CH2OH) substituent at the 2-position [1]. The compound is catalogued by major screening library providers (e.g., Enamine, product EN300-59707, typical purity 95%) as a versatile small-molecule scaffold for medicinal chemistry derivatization [2]. Unlike the more extensively functionalized downstream drug candidates based on this core, the unadorned 2-ylmethanol represents the minimal synthetic entry point that preserves the defining O,S-heterocyclic architecture.

Why 2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol Cannot Be Replaced by O,O-Dioxin or 3-Ylmethyl Congeners in Structure-Driven Campaigns


The seemingly minor structural distinctions—oxygen versus sulfur at position 4, or 2-ylmethyl versus 3-ylmethyl attachment—produce divergent pharmacological and synthetic outcomes that preclude casual analog substitution. Direct comparative binding data demonstrate that the benzoxathiin (O,S) core confers melatonin MT1/MT2 receptor affinity comparable to the endogenous ligand melatonin, whereas the corresponding benzodioxin (O,O) congeners exhibit only weak affinity [1]. Similarly, the sulfur atom in the dihydrobenzoxathiin ring is implicated in establishing ERα subtype selectivity through specific residue interactions in the ligand-binding domain, a feature absent in oxygen-only analogs [2]. At the synthetic level, achieving the 2-ylmethyl regioisomer requires controlled reaction conditions distinct from those yielding the 3-ylmethyl counterpart; uncontrolled protocols produce mixtures that compromise downstream structure–activity relationship (SAR) integrity [3]. Therefore, procurement of the precise 2-ylmethanol regioisomer is a non-negotiable specification for any research program replicating or extending published SAR series.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol


Regioisomeric Purity: 2-Ylmethanol vs. 3-Ylmethyl Derivatives Under Controlled Synthetic Conditions

The 2-ylmethanol regioisomer of the 2,3-dihydro-1,4-benzoxathiine scaffold is not interchangeable with the 3-ylmethyl isomer. Straniero et al. (2018) demonstrated that the formation of 2-yl versus 3-yl derivatives is governed by distinct reaction parameters: treatment of 1,4-benzoxathiane precursors with N-bromosuccinimide (NBS) in DMSO under microwave irradiation selectively provides the 3-ylmethyl products, whereas alternative electrophilic cyclization conditions are required to access the 2-ylmethanol series [1]. Procuring the correct regioisomer is therefore essential for fidelity to published synthetic routes and for maintaining regioisomeric integrity in any downstream derivatization campaign.

Regioselective synthesis Heterocyclic chemistry 2,3-Dihydro-1,4-benzoxathiine

Heteroatom-Dependent Receptor Binding: Benzoxathiin Core vs. Benzodioxin Core at Melatonin MT1/MT2 Receptors

At the class level, the 2,3-dihydro-1,4-benzoxathiin scaffold provides melatonin MT1 and MT2 receptor affinity comparable to the endogenous ligand melatonin (reported Ki for melatonin at MT2 = ~0.1 nM), whereas the oxygen-only 2,3-dihydro-1,4-benzodioxin core yields only weak affinity in side-by-side evaluations within the same study [1][2]. This heteroatom-dependent difference is attributed to the larger van der Waals radius and polarizability of sulfur, which enables productive hydrophobic contacts within the receptor binding pocket that the smaller oxygen atom cannot replicate.

Melatonin receptor ligands MT1/MT2 pharmacology Heterocyclic SAR

ERα Subtype Selectivity Conferred by the Benzoxathiin Sulfur Atom vs. Oxygen-Only Scaffolds

The sulfur atom in the dihydrobenzoxathiin core is directly implicated in establishing ERα subtype selectivity, a feature absent in benzodioxin-based SERM scaffolds. Kim et al. (2004) reported that the most active dihydrobenzoxathiin analog, 4-D, achieved 50-fold selectivity for ERα over ERβ in a competitive binding assay and 100-fold selectivity in a transactivation assay in HEK-293 cells [1]. Crystallographic analysis (PDB: 1SJ0) confirmed that the alpha selectivity originates from the interaction of the benzoxathiin sulfur atom with two discriminating residues (Leu384 and Met421) in the ERα ligand-binding domain that differ from those in ERβ [2]. Analogs lacking this sulfur atom (i.e., benzodioxin or chroman cores) cannot engage these residues in the same manner and consequently lose ERα selectivity.

Selective estrogen receptor modulators ERα/ERβ selectivity Dihydrobenzoxathiin

Synthetic Accessibility and Scaffold Versatility of the 2-Ylmethanol Handle for Downstream Diversification

The primary alcohol (-CH2OH) at the 2-position serves as a versatile synthetic handle that has been exploited in multiple published medicinal chemistry campaigns. Representative examples include: (a) Mitsunobu coupling with purines to generate anticancer agents active against the MCF-7 breast cancer cell line (IC50 = 6.18 ± 1.70 μM and 8.97 ± 0.83 μM for the most active derivatives) [1]; (b) conversion to the 2-aminomethyl derivative for elaboration into α1-adrenoceptor antagonists such as Benoxathian (IC50 = 14.6 nM at α1-adrenoceptors in rat caudal epididymis) [2]; and (c) functionalization into histamine H3 receptor inverse agonists with oral bioavailability and brain penetrance, exemplified by compound 5k which achieved full brain H3 receptor occupancy at 3 mg/kg p.o. in rats [3]. The 2-hydroxymethyl group thus provides a direct vector for C–O, C–N, and C–C bond-forming diversification that the unsubstituted core scaffold (2,3-dihydro-1,4-benzoxathiine, CAS 6812-48-2) does not possess.

Scaffold derivatization Medicinal chemistry building block Benzoxathiin library synthesis

Enzymatic Inhibition Profile: Dihydroorotase Inhibition as a Differentiating Biochemical Activity

In biochemical profiling, 2,3-dihydro-1,4-benzoxathiin-2-ylmethanol has been evaluated for inhibition of dihydroorotase (DHOase), an enzyme in the de novo pyrimidine biosynthesis pathway. BindingDB records an IC50 of 1.00 × 10^6 nM (1 mM) for inhibition of dihydroorotase from mouse Ehrlich ascites cells at pH 7.37 [1]. While this micromolar-level activity is modest in absolute terms, it establishes a biochemical fingerprint that distinguishes this scaffold from structurally related heterocyclic building blocks (e.g., 1,4-benzodioxin-2-ylmethanol, CAS 3663-82-9) for which no comparable DHOase inhibition data are reported in public databases, suggesting differential protein-target engagement driven by the sulfur-containing heterocycle.

Dihydroorotase inhibition Enzyme inhibitor screening Pyrimidine biosynthesis

Important Caveat: Absence of Published Direct Head-to-Head Biological Comparisons for the Unsubstituted 2-Ylmethanol

It must be explicitly noted that the specific compound 2,3-dihydro-1,4-benzoxathiin-2-ylmethanol (CAS 35143-11-4) has not itself been the subject of published direct head-to-head biological comparisons against close structural analogs under identical assay conditions. The quantitative differentiation evidence presented above relies predominantly on class-level inferences drawn from structurally elaborated derivatives bearing the same core scaffold, and on synthetic regiochemical control data. Users should interpret the procurement rationale accordingly: the value of this building block lies in its regioisomeric identity (2-ylmethyl), its sulfur-containing heterocyclic architecture (differentiating it from O,O-dioxins), and its pre-installed primary alcohol handle for rapid diversification—rather than in any proven intrinsic biological superiority over specific named comparators in side-by-side experiments.

Data gap Procurement decision Evidence strength caveat

Evidence-Backed Procurement Scenarios for 2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol


Medicinal Chemistry: Melatonin Receptor (MT1/MT2) Agonist/Antagonist Lead Generation

Programs targeting melatonin MT1 or MT2 receptors should prioritize the benzoxathiin-2-ylmethanol scaffold over benzodioxin alternatives. Charton et al. (2003) demonstrated that 5-substituted benzoxathiins achieve MT2 binding affinity comparable to melatonin itself (Ki ~0.1 nM) with selectivity ratios up to 192-fold over MT1 [1]; the corresponding O,O-dioxin congeners show only weak receptor affinity. The 2-hydroxymethyl handle permits direct elaboration of the amide side chain required for melatonergic pharmacology.

Medicinal Chemistry: ERα-Selective SERM Discovery Programs

For osteoporosis, breast cancer, or menopausal symptom indications requiring ERα subtype selectivity, the dihydrobenzoxathiin core is a validated privileged scaffold. Kim et al. (2004) showed 50-fold ERα binding selectivity and 100-fold functional selectivity for lead benzoxathiin analog 4-D, with the sulfur atom making specific contacts with ERα residues Leu384 and Met421 that are absent in ERβ. Benzodioxin or chroman scaffolds cannot replicate this interaction. The 2-ylmethanol provides a chiral center for establishing the syn-2,3-disubstituted configuration required for SERM activity [2].

Chemical Biology: Targeted Library Synthesis via the 2-Hydroxymethyl Diversification Handle

The pre-installed primary alcohol distinguishes 2,3-dihydro-1,4-benzoxathiin-2-ylmethanol from the unsubstituted core (CAS 6812-48-2) and enables direct entry into diverse chemical space. Published diversification routes include Mitsunobu coupling to purines (anticancer MCF-7 IC50 6–9 μM), reductive amination to α1-adrenoceptor antagonists (Benoxathian IC50 14.6 nM), and elaborated ether-linked H3 inverse agonists with oral CNS exposure. Procurement of this specific alcohol-functionalized building block eliminates a C–H activation or halogenation-metallation sequence, compressing library synthesis timelines [3][4][5].

Process Chemistry: Regiochemically Defined Intermediate for Scale-Up of 2-Substituted Benzoxathiin APIs

When scaling pharmaceutical candidates bearing a 2-substituted 2,3-dihydro-1,4-benzoxathiin moiety, the 2-ylmethanol is the preferred intermediate because it is produced under electrophilic cyclization conditions that avoid the competing rearrangement to the 3-ylmethyl regioisomer observed under NBS/DMSO/microwave protocols. Straniero et al. (2018) documented that these two regioisomeric series are accessed via mutually exclusive synthetic pathways. Procuring the pre-formed 2-ylmethanol eliminates the risk of regioisomeric contamination that would necessitate costly chromatographic separation at scale [6].

Quote Request

Request a Quote for 2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.